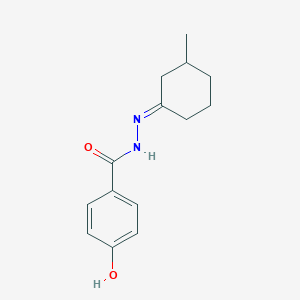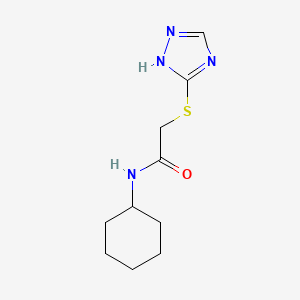![molecular formula C18H23N3O3 B5514802 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions including ring opening followed by ring closure reactions, showcasing the intricate methods required to form such molecules. For instance, the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) involved reactions starting from 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile, indicating the complex procedures for synthesizing compounds within this family (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using techniques such as X-ray diffraction and spectroscopy. The structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, for example, was elucidated, demonstrating the planar nature of the pyran ring, which is a common feature in this compound class (Wang et al., 2005).
Chemical Reactions and Properties
Compounds within this category undergo various chemical reactions, including interactions with phosphonium salts and stable phosphorus ylides, showcasing their reactivity and potential for chemical modifications. Such reactions can lead to the formation of novel structures with diverse properties (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and thermodynamic properties, have been a focus of various studies. For instance, the structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one was determined to reveal insights into its conformation and interactions within crystals, highlighting the importance of physical property analysis in understanding compound behavior (Inglebert et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with various agents, are crucial for understanding the applications and behavior of these compounds. Studies have detailed the synthesis and characterization of related compounds, providing insights into their chemical behavior and potential applications (Chen et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Structure of Pyrazole Ligands and Complexes Research has demonstrated the synthesis of highly substituted pyrazole ligands through reactions involving chromone derivatives, leading to the formation of complexes with platinum(II) and palladium(II) ions. These complexes were characterized by various spectroscopic methods, confirming their potential in synthetic chemistry applications (Budzisz, Małecka, & Nawrot, 2004).
Molecular Docking of Anticancer Agents Another study focused on synthesizing novel thiazoles and thiadiazoles incorporating a pyranochromene moiety, highlighting their promising anticancer activity. Molecular docking techniques were utilized to predict the biological activity of these compounds, indicating their potential use in developing anticancer drugs (Gomha, Abdelhamid, Kandil, Kandeel, & Abdelrehem, 2018).
Antimicrobial and Antifungal Activities
Antimicrobial Activity of Pyrazolyl and Chromene-Based Compounds Research into the antimicrobial properties of pyrazol-4-yl- and 2H-chromene-based substituted anilines has shown significant activity against various microbial strains. This study highlights the potential of these compounds in developing new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Antioxidative and Anti-inflammatory Properties
Antioxidative Derivatives from Red Seaweed A study identified highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia with antioxidative and anti-inflammatory properties. These derivatives showed significant cyclooxygenase and lipoxygenase inhibitory activities, suggesting their potential in treating inflammation-related conditions (Makkar & Chakraborty, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-9-20-21(11-13)6-5-18(22)19-10-14-7-15-3-4-16(23-2)8-17(15)24-12-14/h3-4,8-9,11,14H,5-7,10,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJTQAIFDNKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)NCC2CC3=C(C=C(C=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)
![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)


![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)
![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)
